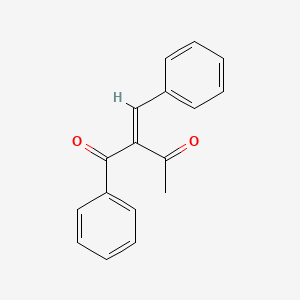
1-Phenyl-2-benzylidenebutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-benzylidenebutane-1,3-dione, commonly known as dibenzalacetone, is a yellow crystalline solid that belongs to the class of chalcones. It is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications.
作用機序
The mechanism of action of dibenzalacetone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Dibenzalacetone has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and protect against oxidative stress. It has also been shown to exhibit antibacterial and antifungal activity against various pathogens. Additionally, it has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
Dibenzalacetone has several advantages as a compound for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and has a long shelf life. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of dibenzalacetone. One area of research is the development of new synthetic methods for the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the study of its interaction with various enzymes and proteins could provide insights into its mechanism of action and potential applications in drug discovery.
Conclusion
In conclusion, dibenzalacetone is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and contribute to the advancement of scientific knowledge.
合成法
Dibenzalacetone can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, typically sodium hydroxide, and occurs in the presence of ethanol as a solvent. The reaction proceeds through the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form a β-hydroxyketone intermediate. The intermediate undergoes dehydration to form dibenzalacetone.
科学的研究の応用
Dibenzalacetone has been extensively studied for its various applications in scientific research. It has been found to possess antioxidant, antimicrobial, and anticancer properties. It has also been used as a starting material for the synthesis of other compounds, such as flavonoids, pyrazoles, and pyrimidines.
特性
IUPAC Name |
(2E)-2-benzylidene-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-12H,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHTVGRYGXGEFG-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679608.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
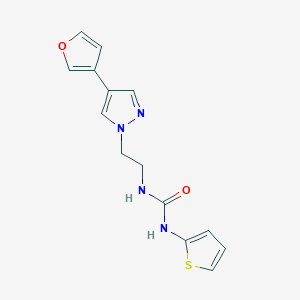
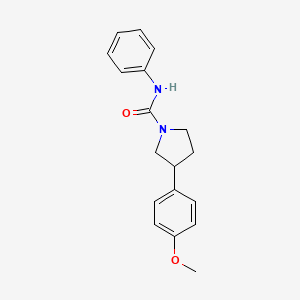
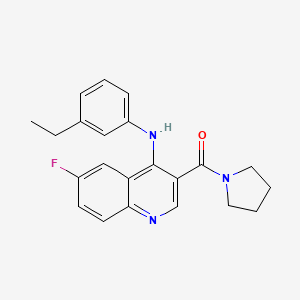
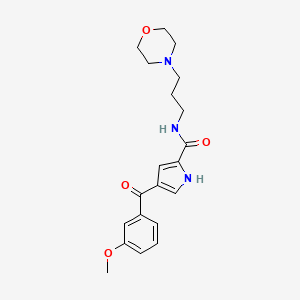
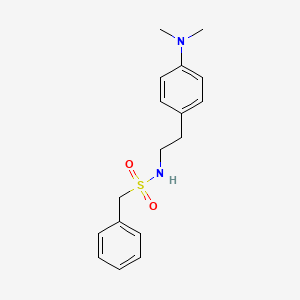

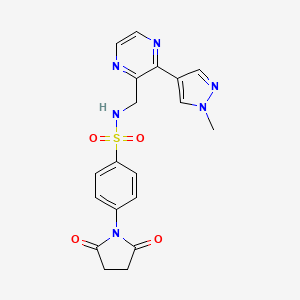
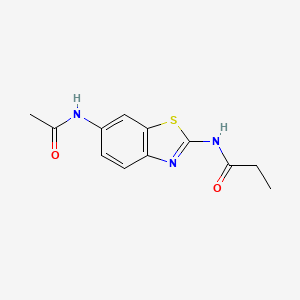
![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)
![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)